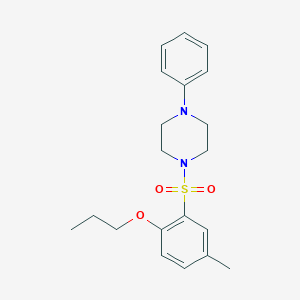

1-(5-Methyl-2-propoxybenzenesulfonyl)-4-phenylpiperazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(5-Methyl-2-propoxybenzenesulfonyl)-4-phenylpiperazine is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a piperazine ring substituted with a phenyl group and a sulfonyl group attached to a methyl-propoxybenzene moiety. Its distinct structure makes it a subject of interest in organic chemistry and pharmaceutical research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Methyl-2-propoxybenzenesulfonyl)-4-phenylpiperazine typically involves multi-step organic reactions. One common method starts with the sulfonylation of 5-methyl-2-propoxybenzene using a sulfonyl chloride reagent under basic conditions to form the sulfonyl derivative. This intermediate is then reacted with 4-phenylpiperazine in the presence of a suitable base, such as triethylamine, to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems and optimized reaction conditions can enhance yield and purity, making the process more cost-effective and scalable.

Análisis De Reacciones Químicas

Types of Reactions: 1-(5-Methyl-2-propoxybenzenesulfonyl)-4-phenylpiperazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group under specific conditions.

Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Lithium aluminum hydride or hydrogenation using a palladium catalyst.

Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products Formed:

Oxidation: Sulfone derivatives.

Reduction: Sulfide or thiol derivatives.

Substitution: Halogenated aromatic compounds.

Aplicaciones Científicas De Investigación

Chemistry

This compound serves as a building block in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various organic reactions, including:

- Oxidation : Can yield sulfone derivatives.

- Reduction : Converts the sulfonyl group to sulfide or thiol groups.

- Substitution Reactions : The aromatic rings can undergo electrophilic aromatic substitution.

Biology

1-(5-Methyl-2-propoxybenzenesulfonyl)-4-phenylpiperazine has been investigated for its biological activities, particularly:

- Antimicrobial Properties : Exhibits activity against bacterial strains such as Salmonella typhi and Bacillus subtilis.

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 1 | Salmonella typhi | 50 |

| 2 | Bacillus subtilis | 100 |

| 3 | Staphylococcus aureus | 75 |

- Enzyme Inhibition : It has shown potential in inhibiting enzymes like acetylcholinesterase (AChE), which is significant for Alzheimer's disease treatment.

| Enzyme | Compound | IC50 (µM) |

|---|---|---|

| Acetylcholinesterase | 1 | 2.14 |

| Urease | 2 | 0.63 |

Medicine

The compound is being explored as a lead in developing new pharmaceuticals targeting specific biological pathways, particularly those involved in neurodegenerative diseases and infections.

Case Study on Antibacterial Efficacy

A study demonstrated that derivatives of piperazine, including this compound, significantly reduced bacterial load in infected mice models when administered at specific dosages over a week.

Case Study on Enzyme Inhibition

Research focused on the impact of this compound on AChE activity in vitro showed promising results that could lead to further investigations into their use for cognitive disorders.

Mecanismo De Acción

The mechanism of action of 1-(5-Methyl-2-propoxybenzenesulfonyl)-4-phenylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the piperazine ring provides structural stability. These interactions can modulate the activity of the target, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparación Con Compuestos Similares

- 1-(4-Methyl-2-propoxybenzenesulfonyl)-4-phenylpiperazine

- 1-(5-Methyl-2-ethoxybenzenesulfonyl)-4-phenylpiperazine

- 1-(5-Methyl-2-propoxybenzenesulfonyl)-4-methylpiperazine

Comparison: 1-(5-Methyl-2-propoxybenzenesulfonyl)-4-phenylpiperazine stands out due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of the propoxy group and the phenylpiperazine moiety provides a unique combination of properties that can be advantageous in certain applications compared to its analogs.

Actividad Biológica

1-(5-Methyl-2-propoxybenzenesulfonyl)-4-phenylpiperazine is a compound of significant interest in pharmacology due to its diverse biological activities. This article explores its biological activity, focusing on antibacterial properties, enzyme inhibition, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a piperazine core, which is well-known for its biological activity. The sulfonamide group enhances its pharmacological potential, while the propoxy and methyl substituents may influence its interaction with biological targets.

1. Antibacterial Activity

Recent studies have demonstrated that derivatives of piperazine, including related compounds, exhibit notable antibacterial properties. For instance, compounds with similar structures showed moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis . The Minimum Inhibitory Concentration (MIC) values for these compounds ranged significantly, indicating varying levels of effectiveness.

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 1 | Salmonella typhi | 50 |

| 2 | Bacillus subtilis | 100 |

| 3 | Staphylococcus aureus | 75 |

2. Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. AChE inhibition is particularly relevant in the context of Alzheimer's disease treatment. The IC50 values for related piperazine derivatives indicated strong inhibitory effects, with some compounds showing IC50 values as low as 2.14 µM compared to the reference standard .

| Enzyme | Compound | IC50 (µM) |

|---|---|---|

| Acetylcholinesterase | 1 | 2.14 |

| Urease | 2 | 0.63 |

3. Pharmacological Implications

The pharmacological behavior of this compound suggests potential applications in treating infections and possibly neurodegenerative diseases due to its dual action on bacteria and enzymes involved in neurotransmission . The binding affinity to bovine serum albumin (BSA) has also been studied, indicating how the compound might behave in vivo .

Case Studies

Several case studies have highlighted the efficacy of piperazine derivatives in clinical settings:

- Case Study on Antibacterial Efficacy : A study demonstrated that a derivative with a similar structure significantly reduced bacterial load in infected mice models when administered at specific dosages over a week .

- Case Study on Enzyme Inhibition : Another research focused on the impact of piperazine derivatives on AChE activity in vitro, showing promising results that could lead to further investigations into their use for cognitive disorders .

Propiedades

IUPAC Name |

1-(5-methyl-2-propoxyphenyl)sulfonyl-4-phenylpiperazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O3S/c1-3-15-25-19-10-9-17(2)16-20(19)26(23,24)22-13-11-21(12-14-22)18-7-5-4-6-8-18/h4-10,16H,3,11-15H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAAMPIHVJGPDOU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1)C)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.